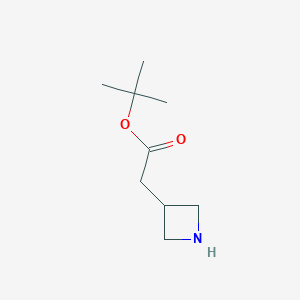

Tert-butyl 2-(azetidin-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-7-5-10-6-7/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYYFMDWHCPWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(azetidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a synthetically versatile building block characterized by a strained four-membered azetidine ring coupled with a tert-butyl acetate moiety. This unique structural combination makes it a valuable intermediate in medicinal chemistry and drug discovery. Its utility is highlighted by its role as a key precursor in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor, and its relevance to the development of gamma-aminobutyric acid (GABA) uptake inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

While specific experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salt are better documented. The data presented below is for this compound hydrochloride.

| Property | Value | Reference |

| CAS Number | 2173991-98-3 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 207.70 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | ≥95% - 97% | [1] |

| Storage | Store in a cool, dry place; Inert atmosphere, 2-8°C | [4] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in the available literature. These properties should be determined experimentally.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a protected azetidin-3-one. A plausible synthetic route is outlined below, based on established methodologies for similar azetidine derivatives.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Reaction

This reaction is a widely used method for the formation of carbon-carbon double bonds.

-

A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to form a phosphonate carbanion.

-

The resulting nucleophilic carbanion is then reacted with N-Boc-azetidin-3-one.

-

The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

-

Work-up involves quenching the reaction with water and extracting the product with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.

Step 2: Reduction of the Alkene

The double bond in the product from Step 1 is reduced to a single bond.

-

The crude product is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously.

-

Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the N-Boc protected acetate.

Step 3: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen.

-

The N-Boc protected compound is dissolved in a suitable solvent, such as dichloromethane or dioxane.

-

A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added to the solution.

-

The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC.

-

The solvent and excess acid are removed under reduced pressure to yield the final product, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Purification:

The final product and intermediates can be purified using standard techniques such as flash column chromatography on silica gel.

Spectral Data Analysis

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group, along with multiplets for the protons of the azetidine ring and the adjacent methylene group. The chemical shifts and coupling constants of the azetidine ring protons are characteristic of the strained four-membered ring.

-

¹³C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the azetidine ring and the methylene group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated molecule.

-

FT-IR: The infrared spectrum would likely exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, as well as bands corresponding to C-H, N-H, and C-N bond vibrations.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules.

Intermediate in the Synthesis of Baricitinib

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune response. By inhibiting JAK1 and JAK2, Baricitinib modulates the inflammatory cascade.

JAK/STAT Signaling Pathway

Caption: The JAK/STAT signaling pathway and the inhibitory action of Baricitinib.

Potential as a GABA Uptake Inhibitor Precursor

Azetidine derivatives are known to exhibit activity as GABA uptake inhibitors. GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, leading to enhanced inhibitory neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.

GABAergic Synapse and Reuptake Inhibition

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-(azetidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl 2-(azetidin-3-yl)acetate, a valuable building block in medicinal chemistry and drug development. The document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a key intermediate characterized by a strained four-membered azetidine ring coupled with a tert-butyl acetate moiety. This structural motif is of significant interest in the design of novel therapeutic agents due to the unique conformational constraints imposed by the azetidine ring, which can enhance binding affinity and selectivity to biological targets. This guide outlines two viable synthetic strategies: a Horner-Wadsworth-Emmons (HWE) olefination approach and a route proceeding via a nitrile intermediate.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are presented below.

Route 1: Horner-Wadsworth-Emmons Olefination and Subsequent Reduction

This pathway involves the olefination of N-Boc-azetidin-3-one to introduce the acetate side chain, followed by hydrogenation of the resulting double bond and subsequent deprotection of the nitrogen atom.

Route 2: Synthesis via Nitrile Hydrolysis and Esterification

This alternative route begins with the commercially available N-Boc-3-cyanoazetidine, which is hydrolyzed to the corresponding carboxylic acid, followed by esterification to the tert-butyl ester and final deprotection.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of this compound.

Route 1: Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of tert-butyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes.

-

A solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Step 2: Synthesis of tert-Butyl 2-(1-Boc-azetidin-3-yl)acetate

-

To a solution of tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 equivalent) in methanol or ethyl acetate, palladium on carbon (10 wt. %, 0.1 equivalents) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 4-6 hours.

-

The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield tert-butyl 2-(1-Boc-azetidin-3-yl)acetate.

Step 3: Synthesis of this compound (N-Boc Deprotection)

-

To a solution of tert-butyl 2-(1-Boc-azetidin-3-yl)acetate (1.0 equivalent) in dichloromethane (DCM) at 0 °C, trifluoroacetic acid (TFA, 5-10 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. Alternatively, a solution of hydrochloric acid in dioxane (e.g., 4M) can be used for the deprotection.[1]

Route 2: Experimental Protocol

Step 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

-

To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equivalent) in a mixture of methanol and water, sodium hydroxide (5.0 equivalents) is added.[2]

-

The reaction mixture is heated to reflux for 4 hours.[2]

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified to pH 3-4 with a 10% aqueous solution of citric acid.[2]

-

The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-azetidine-3-carboxylic acid.[2]

Step 2: Synthesis of tert-Butyl 2-(1-Boc-azetidin-3-yl)acetate

-

To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) are added.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with water and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford tert-butyl 2-(1-Boc-azetidin-3-yl)acetate.

Step 3: Synthesis of this compound (N-Boc Deprotection)

-

This step follows the same procedure as Step 3 in Route 1.

Quantitative Data Summary

The following tables summarize typical yields and key analytical data for the intermediates and the final product.

Table 1: Reaction Yields

| Step | Route 1 Yield (%) | Route 2 Yield (%) |

| Intermediate 1 | ||

| tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate | 60-80 | - |

| N-Boc-azetidine-3-carboxylic acid | - | 92[2] |

| Intermediate 2 | ||

| tert-Butyl 2-(1-Boc-azetidin-3-yl)acetate | >95 | 70-90 |

| Final Product | ||

| This compound | 80-95 | 80-95 |

Table 2: Analytical Data for Tert-butyl 2-(1-Boc-azetidin-3-yl)acetate

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.1-3.9 (m, 2H), ~3.7-3.5 (m, 2H), ~3.0-2.8 (m, 1H), ~2.4 (d, J = ~7 Hz, 2H), 1.45 (s, 9H), 1.44 (s, 9H). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170, ~156, ~81, ~80, ~54 (2C), ~38, ~32, ~28.2, ~28.0. |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₂₅NO₄, found. |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Conclusion

This guide has detailed two robust and reproducible synthetic routes to this compound. Both the Horner-Wadsworth-Emmons approach and the nitrile hydrolysis pathway offer viable methods for obtaining this important building block. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and supplementary data are intended to serve as a valuable resource for chemists engaged in the synthesis of novel azetidine-containing compounds for pharmaceutical research and development.

References

Harnessing the Azetidine Scaffold: A Technical Overview of Pharmacologically Active Derivatives of Tert-butyl 2-(azetidin-3-yl)acetate

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry. Its strained four-membered ring offers a unique three-dimensional structural motif that can impart desirable physicochemical properties to novel therapeutic agents, such as improved solubility and metabolic stability. While not pharmacologically active itself, this azetidine derivative serves as a crucial intermediate in the synthesis of a diverse range of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the mechanism of action of key drug candidates derived from this compound, focusing on their application as GABA uptake inhibitors, acetylcholinesterase inhibitors, and tubulin polymerization inhibitors. Detailed experimental protocols and quantitative data are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential unlocked by this versatile scaffold.

I. GABA Uptake Inhibitors: Modulating Neuronal Excitability

Derivatives of this compound have been successfully employed in the development of potent inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds enhance GABAergic tone, leading to a reduction in neuronal excitability. This mechanism is particularly relevant for the treatment of epilepsy and other neurological disorders.

Mechanism of Action

The primary target for this class of inhibitors is the GAT-1 transporter. By binding to this transporter, the azetidine-derived compounds competitively inhibit the uptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. This leads to an increased concentration of GABA in the synapse, prolonging the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and thereby enhancing inhibitory neurotransmission.[1][2][3][4]

A notable example of a marketed drug with a similar pharmacophore is Tiagabine, which is a selective GABA reuptake inhibitor.[1][5] Azetidin-2-ylacetic acid derivatives synthesized using precursors related to this compound have shown significant potency at the GAT-1 transporter.[6]

Signaling Pathway Diagram

Caption: Mechanism of GABA uptake inhibition by azetidine derivatives.

Quantitative Data

| Compound | Lipophilic Moiety | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| Azetidin-2-ylacetic acid derivative 1 | 4,4-diphenylbutenyl | 2.83 ± 0.67 | > 100 |

| Azetidin-2-ylacetic acid derivative 2 | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | > 100 |

| Azetidine-3-carboxylic acid derivative | 2-[tris(4-methoxyphenyl)methoxy]ethyl | > 100 | 15.3 ± 4.5 |

Data sourced from a study on azetidine derivatives as GABA uptake inhibitors.[6]

Experimental Protocol: [³H]GABA Uptake Assay

This protocol outlines the procedure for measuring the inhibition of GABA uptake in cells expressing GABA transporters.[7][8][9]

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the rat GAT-1 transporter are cultured in appropriate media and seeded onto poly-D-lysine-coated 96-well plates.

-

Assay Buffer Preparation: A Krebs-Ringer HEPES (KRH) buffer (pH 7.3-7.4) is prepared, containing standard physiological concentrations of salts and glucose.

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with the assay buffer.

-

Cells are then incubated with the assay buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of the test compound (the azetidine derivative).

-

The incubation is carried out for a short period (e.g., 3 minutes) at 37°C.

-

-

Termination and Scintillation Counting:

-

The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.

-

A scintillation cocktail is added to each well, and the plates are shaken for at least one hour.

-

The radioactivity, corresponding to the amount of [³H]GABA taken up by the cells, is measured using a microplate scintillation counter.

-

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves, fitting the data to a sigmoidal dose-response model.

II. Acetylcholinesterase Inhibitors: Enhancing Cholinergic Neurotransmission

The synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, using a synthetic route involving intermediates like this compound, has led to the discovery of potent acetylcholinesterase (AChE) inhibitors.[10][11][12] These compounds have therapeutic potential in the management of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Mechanism of Action

Acetylcholinesterase is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic signaling. The azetidine derivatives bind to the active site of AChE, preventing the breakdown of ACh. Molecular docking studies suggest that these compounds can interact with key residues within the enzyme's active site.[10][11]

Signaling Pathway Diagram

Caption: Mechanism of acetylcholinesterase inhibition by azetidine derivatives.

Quantitative Data

| Compound | R Group | eeAChE IC50 (µM) | eqBChE IC50 (µM) |

| 26 | 4-fluorophenyl | 52.82 | > 500 |

| 27 | 4-chlorophenyl | 65.33 | > 500 |

| 11 | 3-methoxyphenyl | 68.81 | > 500 |

| 14 | 3-fluorophenyl | 75.29 | > 500 |

| 16 | 3,4-difluorophenyl | 80.31 | > 500 |

| 24 | 3-chlorophenyl | 83.19 | > 500 |

Data for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives against electric eel AChE (eeAChE) and equine serum BChE (eqBChE).[12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a modified version of the Ellman method for determining AChE activity in a 96-well plate format.[13][14][15][16]

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

AChE solution (from electric eel, 1 U/mL).

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM).

-

Acetylthiocholine iodide (ATCI) substrate solution (14 mM).

-

Test compounds dissolved in an appropriate solvent (e.g., ethanol).

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution to each well.

-

Incubate the plate for 10 minutes at 25°C.

-

Add 10 µL of the DTNB solution to the mixture.

-

Initiate the reaction by adding 10 µL of the ATCI substrate.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader. The absorbance is read kinetically over a period of time (e.g., 10 minutes).

-

The rate of the reaction, which is proportional to the AChE activity, is determined.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor. IC50 values are then determined from the dose-response curves.

III. Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton in Cancer

The azetidinone (β-lactam) core, which can be synthesized from azetidine precursors, is present in analogues of combretastatin A-4, a potent natural product that inhibits tubulin polymerization. These synthetic analogues are being investigated as anticancer agents due to their ability to disrupt the microtubule network, which is crucial for cell division.

Mechanism of Action

These combretastatin A-4 analogues act as microtubule-destabilizing agents.[17][18][19] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[20] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. Furthermore, these compounds can act as vascular disrupting agents, targeting the blood vessels that supply tumors.[18][21]

Signaling Pathway Diagram

Caption: Mechanism of tubulin polymerization inhibition by azetidinone analogues.

Quantitative Data

| Compound | Cell Line | IC50 (µM) |

| 32 (3-fluoroazetidin-2-one) | MCF-7 | 0.075 |

| 33 (3-fluoroazetidin-2-one) | MCF-7 | 0.095 |

| 32 (3-fluoroazetidin-2-one) | Hs578T | 0.033 |

| 33 (3-fluoroazetidin-2-one) | MDA-MB-231 | 0.620 |

| CA-4 | MCF-7 | ~0.01-0.05 |

Data for 3-fluoroazetidin-2-one analogues of combretastatin A-4.[11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on tubulin polymerization by monitoring the fluorescence enhancement of a reporter dye that incorporates into microtubules as they form.[22][23][24]

-

Reagent Preparation:

-

Purified tubulin (>99% pure, e.g., porcine brain tubulin) is reconstituted in a general tubulin buffer.

-

A tubulin polymerization reaction mix is prepared containing tubulin, GTP, and a fluorescent reporter.

-

Test compounds are dissolved in an appropriate solvent.

-

-

Assay Procedure:

-

A 96-well plate is pre-warmed to 37°C.

-

The test compound at various concentrations is added to the wells and incubated for 1 minute at 37°C.

-

The tubulin polymerization reaction mix is added to each well to initiate polymerization.

-

-

Measurement:

-

The increase in fluorescence is monitored immediately using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.

-

Readings are taken at regular intervals (e.g., every 60 seconds) for about one hour at 37°C.

-

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The inhibitory effect of the test compounds is quantified by comparing the polymerization in their presence to that of a control (vehicle only). IC50 values are calculated from the dose-response curves.

Conclusion

This compound stands out as a pivotal starting material for the construction of pharmacologically active molecules with diverse mechanisms of action. The inherent structural features of the azetidine ring enable the development of potent and selective inhibitors for challenging biological targets, including neurotransmitter transporters, enzymes critical for neuronal function, and key components of the cellular cytoskeleton. The examples provided in this guide—GABA uptake inhibitors, acetylcholinesterase inhibitors, and tubulin polymerization inhibitors—underscore the broad therapeutic potential that can be realized from this versatile chemical scaffold. Further exploration and functionalization of the azetidine core, guided by the principles of medicinal chemistry and detailed biological evaluation as outlined herein, will undoubtedly continue to yield novel drug candidates for a wide range of diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 4. Tiagabine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]GABA Uptake Assay [bio-protocol.org]

- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 14. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. attogene.com [attogene.com]

- 17. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 23. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 24. pubs.acs.org [pubs.acs.org]

Spectral Data for Tert-butyl 2-(azetidin-3-yl)acetate: A Technical Overview

This guide, therefore, serves to highlight the current lack of publicly accessible, in-depth spectral information for this specific compound. While the synthesis and characterization of various substituted azetidine derivatives are documented, the specific data for the title compound remains elusive.

Researchers and drug development professionals seeking to work with tert-butyl 2-(azetidin-3-yl)acetate would need to perform their own synthesis and spectral characterization. The following sections outline the general, hypothetical methodologies and the types of data that would be crucial for a comprehensive technical guide, should the data become available.

Hypothetical Experimental Protocols

A plausible synthesis for this compound would likely involve the alkylation of a protected azetidin-3-yl precursor with a tert-butyl acetate synthon. A general workflow is proposed below.

General Synthesis Workflow

Caption: Hypothetical workflow for the synthesis and spectral analysis of this compound.

Expected Spectral Data

Should the spectral data for this compound be acquired, it would be presented in the following structured formats for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | s | 9H | C(CH₃)₃ |

| ~2.5 | d | 2H | CH₂CO₂tBu |

| ~3.0-3.2 | m | 1H | Azetidine-CH |

| ~3.5-3.8 | m | 4H | Azetidine-CH₂ |

| ~8.0-9.0 | br s | 2H | NH₂⁺ (for hydrochloride salt) |

Note: Predicted chemical shifts are highly speculative and would require experimental verification.

Table 2: Hypothetical ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~28 | C(CH₃)₃ |

| ~35 | CH₂CO₂tBu |

| ~40 | Azetidine-CH |

| ~50 | Azetidine-CH₂ |

| ~81 | C(CH₃)₃ |

| ~170 | C=O |

Note: Predicted chemical shifts are highly speculative and would require experimental verification.

Table 3: Hypothetical IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3000 | N-H stretch (for free base) or N⁺-H stretch (for hydrochloride salt) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1150 | C-O stretch (ester) |

Note: Predicted absorption bands are based on functional groups present and require experimental confirmation.

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Assignment |

| 172.13 | [M+H]⁺ (for free base, C₉H₁₇NO₂) |

| 116.08 | [M - C₄H₉O₂ + H]⁺ (loss of tert-butoxycarbonyl group) |

Note: Predicted m/z values are calculated for the free base and would need to be confirmed by high-resolution mass spectrometry.

Tert-butyl 2-(azetidin-3-yl)acetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of tert-butyl 2-(azetidin-3-yl)acetate, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its anticipated physicochemical properties based on the characteristics of its constituent functional groups—the azetidine ring and the tert-butyl ester. Furthermore, it outlines detailed experimental protocols for determining these crucial parameters.

Solubility Profile

The solubility of a compound is a critical factor in its suitability for various applications, from chemical reactions to formulation development. The solubility of this compound is influenced by its molecular structure, which contains both a polar azetidine ring capable of hydrogen bonding and a nonpolar tert-butyl group.

Anticipated Aqueous Solubility

The presence of the nitrogen atom in the azetidine ring suggests that this compound will exhibit some degree of aqueous solubility. The basicity of the secondary amine in the azetidine ring (pKa is anticipated to be in the range of 8-10) will lead to protonation at acidic pH, forming a more soluble hydrochloride salt.

Anticipated Organic Solvent Solubility

It is expected that this compound will be soluble in a range of common organic solvents. The tert-butyl group contributes to its lipophilicity, enhancing solubility in less polar solvents.

Table 1: Anticipated Solubility of this compound in Various Solvents at Room Temperature

| Solvent | Anticipated Solubility | Rationale |

| Water (pH 7) | Sparingly Soluble | The polar azetidine ring contributes to some water solubility. |

| 0.1 M HCl | Soluble | Protonation of the azetidine nitrogen to form a salt should significantly increase aqueous solubility. |

| 0.1 M NaOH | Sparingly Soluble | The free base is expected to have lower aqueous solubility. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the azetidine ring. |

| Ethanol | Soluble | Similar to methanol. |

| Dichloromethane (DCM) | Soluble | A common polar aprotic solvent suitable for many organic compounds. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that should readily dissolve the compound. |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent commonly used in chromatography. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent; solubility is expected to be lower. |

| Hexane | Insoluble | A nonpolar aliphatic solvent; the compound's polarity is likely too high for significant solubility. |

Note: This table presents anticipated solubilities. Experimental verification is required.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.[2]

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Caption: Experimental workflow for the shake-flask solubility determination.

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and use in synthetic and formulation contexts. The stability is primarily dictated by the reactivity of the strained azetidine ring and the tert-butyl ester functionality.

Anticipated Stability

-

pH Stability:

-

Acidic Conditions: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, which would lead to the formation of the corresponding carboxylic acid and tert-butanol.[3] The azetidine ring itself may also be susceptible to ring-opening under strongly acidic conditions, particularly with heating.[4]

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: Tert-butyl esters are generally more stable to basic conditions than other alkyl esters.[5] However, prolonged exposure to strong bases could lead to hydrolysis. The azetidine ring is generally stable under basic conditions.

-

-

Thermal Stability: As with many organic molecules, elevated temperatures can lead to degradation. The specific thermal decomposition profile would need to be determined experimentally.

-

Photostability: While there are no specific chromophores in the molecule that would suggest high photosensitivity, it is good practice to protect it from light, especially during long-term storage. Some azetidine derivatives can undergo photochemical reactions.

Table 2: Anticipated Stability of this compound under Various Conditions

| Condition | Anticipated Stability | Potential Degradation Products |

| 0.1 M HCl (Room Temp) | Moderate | 2-(Azetidin-3-yl)acetic acid, tert-butanol |

| 0.1 M HCl (Elevated Temp) | Low | 2-(Azetidin-3-yl)acetic acid, tert-butanol, potential azetidine ring-opening products |

| pH 7 Buffer (Room Temp) | High | Minimal degradation expected. |

| 0.1 M NaOH (Room Temp) | High | Minimal degradation expected over short periods. |

| 0.1 M NaOH (Elevated Temp) | Moderate to Low | 2-(Azetidin-3-yl)acetic acid, tert-butanol |

| Heat (e.g., 60°C) | Moderate | Dependent on other conditions; potential for accelerated hydrolysis and other reactions. |

| Light (UV/Vis) | High | Generally expected to be stable, but photolytic degradation cannot be ruled out without testing. |

Note: This table presents anticipated stability. Experimental verification through forced degradation studies is necessary.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6][7]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, water, and an oxidizing agent like 3% H₂O₂). For thermal stress, store the solid compound and solutions at elevated temperatures (e.g., 60°C). For photostability, expose the solid and solutions to a light source as per ICH Q1B guidelines.[6]

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.[8] A diode array detector (DAD) can provide information about the spectral purity of the peaks, and mass spectrometry (MS) can be used to identify the degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and the formation of any degradation products over time.

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated, particularly under hydrolytic stress.

-

Acid-Catalyzed Ester Hydrolysis: The tert-butyl ester is prone to hydrolysis under acidic conditions to yield 2-(azetidin-3-yl)acetic acid and tert-butanol. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of tert-butanol.[3][9]

-

Azetidine Ring Opening: While less common for N-unsubstituted azetidines, ring-opening can occur under harsh conditions. For some N-substituted azetidines, acid-mediated intramolecular ring-opening has been observed.[4] For this compound, this would be a secondary degradation pathway under more forcing conditions.

Caption: Potential degradation pathways for this compound.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Starting materials for Tert-butyl 2-(azetidin-3-yl)acetate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthetic pathways for tert-butyl 2-(azetidin-3-yl)acetate, a valuable building block in medicinal chemistry. The following sections provide a comprehensive overview of the starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The most common and well-documented route to this compound originates from the key intermediate, N-Boc-3-azetidinone. This intermediate is typically synthesized from N-Boc-3-hydroxyazetidine through oxidation. The synthesis then proceeds via a Horner-Wadsworth-Emmons reaction to introduce the acetate side chain, followed by reduction and deprotection.

An alternative pathway begins with the synthesis of 3-hydroxyazetidine from more fundamental starting materials like epichlorohydrin and an appropriate amine, which is then protected and oxidized to N-Boc-3-azetidinone.

Synthetic Pathway Overview

The logical progression for the synthesis of the key intermediate, N-Boc-3-azetidinone, is outlined below.

Figure 1: Synthesis of the key intermediate N-Boc-3-azetidinone.

From N-Boc-3-azetidinone, the synthesis of this compound proceeds as illustrated in the following workflow.

Figure 2: Main synthetic pathway to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its precursors.

| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1 | 1-Diphenylmethyl-3-hydroxyazetidine | 10% Palladium on carbon, Di-tert-butyl dicarbonate | Methanol | 3 hours (hydrogenation), 1 hour (Boc protection) | Room Temperature | 97% |

| 2 | N-Boc-3-hydroxyazetidine | TEMPO, KBr, NaClO, KHCO3 | Dichloromethane, Water | 30 minutes | -15 to 5 °C | Not explicitly stated, but used in subsequent step |

| 3 | N-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | Tetrahydrofuran | 1 hour | Not specified | 91% (for methyl ester analog) |

| 4 | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | Trifluoroacetic acid | Dichloromethane | 30 minutes | Room Temperature | Not specified (deprotection step) |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol starts with the debenzylation of 1-diphenylmethyl-3-hydroxyazetidine followed by Boc protection.

Materials:

-

1-Diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol)

-

10% Palladium on carbon (10.0 g)

-

Methanol (300 ml)

-

Di-tert-butyl dicarbonate (18.2 g, 83.6 mmol)

Procedure:

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine in methanol.[1]

-

Add the 10% palladium on carbon catalyst to the solution.[1]

-

Carry out catalytic hydrogenation at room temperature for 3 hours.[1]

-

After the reaction is complete, remove the catalyst by filtration.[1]

-

To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature for 1 hour.[1]

-

Concentrate the reaction mixture under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[1]

Protocol 2: Synthesis of N-Boc-3-azetidinone

This protocol describes the oxidation of N-Boc-3-hydroxyazetidine.

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol)

-

Dichloromethane (200 mL)

-

9.1% Potassium bromide aqueous solution (15.1 g)

-

TEMPO (0.18 g, 1.15 mmol)

-

Potassium bicarbonate (104 g)

-

Sodium hypochlorite (86 g, 12% water solution) in water (389 mL)

-

15% Sodium thiosulfate aqueous solution (100 mL)

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane.[2]

-

Cool the solution to between -15 and 5 °C.[2]

-

Slowly add the potassium bromide solution and TEMPO.[2]

-

Add the mixture of potassium bicarbonate and sodium hypochlorite in water and stir for 30 minutes.[2]

-

Quench the reaction with the sodium thiosulfate solution.[2]

-

Extract the mixture with ethyl acetate, wash with water, and remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.[2]

Protocol 3: Synthesis of tert-Butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

This protocol details the Horner-Wadsworth-Emmons reaction.

Materials:

-

Sodium hydride (60% dispersion in mineral oil) (3.12 g, 78 mmol)

-

Dry Tetrahydrofuran (THF) (250 mL)

-

Methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol)

-

1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL)

Procedure:

-

Add neat methyl 2-(dimethoxyphosphoryl)acetate to a suspension of sodium hydride in dry THF.[3]

-

After 30 minutes, add a solution of 1-Boc-3-azetidinone in dry THF.[3]

-

Stir the resulting mixture for 1 hour.[3]

-

Quench the reaction by adding water.[3]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]

-

Combine the organic solutions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by flash column chromatography.[3]

Note: For the synthesis of the tert-butyl ester, tert-butyl 2-(diethylphosphoryl)acetate would be used in place of methyl 2-(dimethoxyphosphoryl)acetate.

Protocol 4: Synthesis of this compound

This protocol involves the reduction of the double bond and subsequent deprotection of the Boc group.

Materials:

-

tert-Butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

-

Palladium on carbon (catalyst)

-

Methanol or Ethanol (solvent for hydrogenation)

-

Hydrogen gas

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Reduction:

-

Dissolve the unsaturated ester in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst and concentrate the solvent to obtain tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.

-

-

Deprotection:

-

Dissolve the Boc-protected saturated ester in dichloromethane.[4]

-

Add trifluoroacetic acid and stir at room temperature for 30 minutes.[4]

-

Remove the volatiles in vacuo to yield the trifluoroacetate salt of this compound. Alternatively, an acid like HCl in an organic solvent can be used to obtain the hydrochloride salt.[2]

-

References

- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Tert-butyl 2-(azetidin-3-yl)acetate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(azetidin-3-yl)acetate, a valuable building block in medicinal chemistry and drug development. The document details its chemical identifiers, a representative synthetic protocol, and its application in the synthesis of targeted therapeutics.

Core Compound Identifiers

This compound is most commonly available and utilized as its hydrochloride salt, which enhances its stability and handling properties. The identifiers for this salt are summarized below.

| Identifier | Value |

| CAS Number | 2173991-98-3[1] |

| Chemical Name | This compound hydrochloride[1] |

| Molecular Formula | C₉H₁₈ClNO₂[1][2] |

| Molecular Weight | 207.70 g/mol [1][2] |

| IUPAC Name | This compound;hydrochloride[1] |

| Canonical SMILES | CC(C)(C)OC(=O)CC1CNC1.Cl |

Synthesis and Experimental Protocols

Synthesis of a Related Azetidine Intermediate:

A synthetic route to a key intermediate for the drug Baricitinib, a JAK1/JAK2 inhibitor, involves the use of a protected azetidine core.[3] A general procedure for the synthesis of a related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is as follows:

-

Preparation of the Ylide: To a solution of diethyl (cyanomethyl)phosphonate in an appropriate solvent such as tetrahydrofuran (THF), a strong base like potassium tert-butoxide is slowly added under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., -5 °C). The mixture is stirred for a period to allow for the formation of the corresponding phosphonate ylide.

-

Reaction with the Ketone: A solution of tert-butyl 3-oxoazetidine-1-carboxylate, dissolved in THF, is then added to the ylide solution at the same reduced temperature.

-

Reaction Progression and Work-up: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure completion. Upon completion, the reaction is quenched with water. The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is then purified using a suitable technique, such as flash column chromatography, to afford the pure tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[3]

Role in Drug Discovery and Signaling Pathways

Azetidine-containing compounds are sought-after building blocks in drug discovery due to their ability to introduce three-dimensional character into molecules, which can lead to improved pharmacological properties. This compound serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A notable application of a structurally related azetidine derivative is in the synthesis of Baricitinib . Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway . This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity. By inhibiting JAK1 and JAK2, Baricitinib modulates the signaling of these pro-inflammatory cytokines, making it an effective treatment for autoimmune diseases such as rheumatoid arthritis.

The following diagram illustrates the logical flow from the azetidine building block to its role in a therapeutic agent that targets a specific signaling pathway.

References

Commercial Availability and Technical Guide for Tert-butyl 2-(azetidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted azetidine ring, is of significant interest in the design of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed synthesis protocol, and its relevance in the context of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, particularly through its use in the synthesis of the JAK inhibitor, Baricitinib.

Commercial Availability

This compound is commercially available, primarily as its hydrochloride salt, from various chemical suppliers. The following table summarizes the availability from a selection of vendors.

| Supplier | Product Name | CAS Number | Purity | Catalog Number |

| AChemBlock | This compound hydrochloride | 2173991-98-3 | 97% | O33467[1] |

| AKSci | This compound hydrochloride | 2173991-98-3 | 95% | 4122EL |

| ChemScene | This compound hydrochloride | 2173991-98-3 | 97% (or higher) | CS-W015688 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol [2] |

| IUPAC Name | This compound hydrochloride[1] |

| SMILES | CC(C)(C)OC(=O)CC1CNC1.[H]Cl[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the formation of a cyanomethylene intermediate followed by reduction and hydrolysis.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This step utilizes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group.[3][4]

-

Reagents and Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, slowly add potassium tert-butoxide (1.2 equivalents) at -5 °C.

-

Stir the resulting mixture at -5 °C for 3 hours.[5]

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Continue stirring at -5 °C for an additional 2 hours.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[3]

-

Step 2: Reduction of the Cyanomethylene Group

The double bond of the cyanomethylene group is reduced to a single bond.

-

Reagents and Materials:

-

tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate.

-

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid followed by Esterification (Alternative to Step 4)

-

Reagents and Materials:

-

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

-

Aqueous acid (e.g., HCl) or base (e.g., NaOH)

-

tert-Butanol

-

Esterification catalyst (e.g., DCC/DMAP or SOCl₂)

-

-

Procedure:

-

Hydrolyze the nitrile group of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate to a carboxylic acid by heating with an aqueous acid or base.[6][7]

-

Isolate the resulting carboxylic acid, 1-(tert-butoxycarbonyl)azetidine-3-acetic acid.

-

Esterify the carboxylic acid with tert-butanol using a suitable esterification method (e.g., DCC/DMAP coupling or conversion to the acid chloride followed by reaction with tert-butanol) to yield N-Boc-tert-butyl 2-(azetidin-3-yl)acetate.

-

Step 4: Deprotection of the Boc Group

The final step is the removal of the N-Boc protecting group to yield the target compound as its hydrochloride salt.

-

Reagents and Materials:

-

N-Boc-tert-butyl 2-(azetidin-3-yl)acetate

-

Hydrochloric acid (e.g., 3M solution in an organic solvent like dioxane or methanol)

-

Acetonitrile[5]

-

-

Procedure:

-

Dissolve the N-Boc protected intermediate in acetonitrile.

-

Add a solution of hydrochloric acid and stir at room temperature for 16 hours.[5]

-

Concentrate the reaction mixture under vacuum.

-

The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether) and filtered to obtain this compound hydrochloride.

-

Logical Relationships and Experimental Workflows

Caption: Synthetic pathway for this compound.

Role in Drug Development: Intermediate for Baricitinib and the JAK-STAT Signaling Pathway

This compound is a key intermediate in the synthesis of Baricitinib, an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[5][8] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway.[8]

The JAK-STAT pathway is a crucial signaling cascade involved in the immune response.[8] It is activated by various cytokines and growth factors that play a role in inflammation and immunity.[9][10] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[9]

The mechanism of the JAK-STAT pathway is as follows:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.

-

STAT Dimerization and Translocation: STATs are recruited to these docking sites and are themselves phosphorylated by the JAKs. This phosphorylation causes the STATs to dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes, many of which are involved in inflammation and immune cell function.[10]

Baricitinib, synthesized using the this compound building block, exerts its therapeutic effect by inhibiting JAK1 and JAK2.[10] This inhibition prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the production of pro-inflammatory mediators.[10]

Caption: The JAK-STAT signaling pathway and the point of inhibition by Baricitinib.

Conclusion

This compound is a readily available and valuable building block for the synthesis of complex pharmaceutical agents. Its application as a key intermediate in the production of the JAK inhibitor Baricitinib highlights its importance in the development of treatments for autoimmune and inflammatory diseases. Understanding its synthesis and the biological context of its derivatives is crucial for researchers and scientists in the field of drug discovery and development.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 3. tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 | Benchchem [benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 10. What is the mechanism of Baricitinib? [synapse.patsnap.com]

A Technical Guide to the Potential Derivatives of Tert-butyl 2-(azetidin-3-yl)acetate for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(azetidin-3-yl)acetate is a versatile chemical scaffold that holds significant promise in the field of medicinal chemistry. The strained four-membered azetidine ring, coupled with a reactive secondary amine and an ester functional group, provides a unique framework for the synthesis of a diverse array of derivatives. This technical guide explores the potential derivatization of this compound, focusing on synthetic methodologies, and delves into the reported biological activities of the resulting compounds. The strategic modification of this core structure can lead to the development of novel therapeutic agents with a wide range of pharmacological applications, from antiviral to central nervous system targets. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of next-generation therapeutics based on the azetidine motif.

Introduction

The azetidine ring is a key structural motif in numerous biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, which are highly desirable in drug design. This compound, a readily accessible building block, offers multiple points for chemical modification, primarily at the azetidine nitrogen and the ester functionality. This guide will systematically explore the synthetic pathways to access a variety of derivatives and summarize the available biological data to inform future drug discovery efforts.

Synthetic Strategies for Derivatization

The primary avenues for derivatizing this compound involve reactions at the secondary amine of the azetidine ring. These include N-alkylation, N-acylation, N-sulfonylation, and reductive amination.

N-Alkylation

N-alkylation introduces a wide range of substituents to the azetidine nitrogen, allowing for the modulation of steric bulk, lipophilicity, and basicity.

Experimental Protocol: General Procedure for N-Alkylation

A general procedure for the N-alkylation of a related azetidine derivative involves the reaction of the azetidine with an appropriate alkyl halide in the presence of a base.

To a solution of the azetidine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), is added a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.). The alkyl halide (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated derivative.

N-Acylation

N-acylation is a common method to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to its biological target.

Experimental Protocol: General Procedure for N-Acylation

For N-acylation, the azetidine (1.0 eq.) is dissolved in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) is added, followed by the dropwise addition of the acyl chloride or anhydride (1.1 eq.) at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The work-up procedure is similar to that of N-alkylation, involving an aqueous wash, extraction, drying, and purification by column chromatography.

N-Sulfonylation

The introduction of a sulfonamide group can significantly impact the acidity and hydrogen bonding capabilities of the molecule.

Experimental Protocol: General Procedure for N-Sulfonylation

To a solution of this compound hydrochloride in a suitable solvent, a base such as triethylamine is added to neutralize the salt. The corresponding sulfonyl chloride (e.g., ethanesulfonyl chloride) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS. After completion, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography. A similar procedure has been used for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate for the JAK inhibitor Baricitinib.[1]

Reductive Amination

Reductive amination provides a versatile method for introducing a variety of alkyl groups, including those bearing functional groups that are not amenable to standard N-alkylation conditions.

Experimental Protocol: General Procedure for Reductive Amination

The azetidine (1.0 eq.) and a carbonyl compound (aldehyde or ketone, 1.1 eq.) are dissolved in a solvent such as methanol, dichloroethane, or THF. A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is then added in portions. Acetic acid may be added to catalyze the formation of the iminium ion intermediate. The reaction mixture is stirred at room temperature until the starting materials are consumed. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Signaling Pathways

The derivatives of this compound can potentially modulate various signaling pathways depending on the nature of the introduced substituents. For instance, as GABA uptake inhibitors, they would directly impact GABAergic neurotransmission.

GABAergic Synapse Signaling Pathway

Caption: Inhibition of GABA reuptake at the GABAergic synapse by an azetidine derivative.

Conclusion

This compound is a promising starting material for the generation of diverse chemical libraries for drug discovery. The synthetic accessibility and the potential for introducing a wide range of chemical functionalities make it an attractive scaffold for medicinal chemists. The exploration of N-alkylation, N-acylation, N-sulfonylation, and reductive amination reactions can lead to the discovery of novel compounds with significant therapeutic potential, particularly in the areas of antiviral and central nervous system disorders. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective medicines. Further detailed structure-activity relationship studies are warranted to fully exploit the potential of this versatile chemical entity.

References

The Strategic Role of Tert-butyl 2-(azetidin-3-yl)acetate in Medicinal Chemistry: A Technical Guide to its Application in the Synthesis of JAK Inhibitors

Introduction: Tert-butyl 2-(azetidin-3-yl)acetate is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. While not possessing notable intrinsic biological activity, its true value lies in its role as a crucial and versatile building block in the synthesis of complex, biologically active molecules. This technical guide will delve into the synthesis of this compound and its derivatives, and more importantly, elucidate its pivotal role in the development of targeted therapies, with a primary focus on the Janus kinase (JAK) inhibitor, Baricitinib. The biological significance of this compound is therefore best understood through the lens of the final drug products it helps to create.

Chemical Synthesis and Physicochemical Properties

This compound and its key precursors are synthesized through multi-step processes. A common route involves the transformation of commercially available starting materials to construct the core azetidine ring, followed by the introduction of the acetate side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 1339121-58-2 |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Role in the Synthesis of Baricitinib: A JAK Inhibitor

This compound is a key intermediate in the synthesis of Baricitinib, an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] Baricitinib is approved for the treatment of several inflammatory and autoimmune conditions, including rheumatoid arthritis and alopecia areata.[2] The azetidine moiety, derived from this compound, is a critical component of the final drug structure, contributing to its binding affinity and overall pharmacological profile.

Biological Activity of Baricitinib

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effects by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3] This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in inflammation and immune responses.[4] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[3] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory processes.[4] By inhibiting JAK1 and JAK2, Baricitinib effectively dampens this signaling cascade, leading to a reduction in inflammation.[1]

Quantitative Data on the Biological Activity of Baricitinib

The inhibitory activity of Baricitinib against JAK enzymes and its clinical efficacy have been quantified in various studies.

Table 2: In Vitro Inhibitory Activity of Baricitinib

| Target Enzyme | IC₅₀ (nM) |

| JAK1 | 5.9[2] |

| JAK2 | 5.7[2] |

| TYK2 | 53[2] |

| JAK3 | >400[2] |

Table 3: Clinical Efficacy of Baricitinib in Rheumatoid Arthritis (RA-BEACON Trial)

| Outcome (at Week 12) | Placebo | Baricitinib (4 mg daily) |

| ACR20 Response | 27% | 55%[5] |

| HAQ-DI Score Change from Baseline | -0.2 | -0.49 |

| DAS28-CRP Change from Baseline | -0.9 | -2.2 |

ACR20: 20% improvement in American College of Rheumatology criteria; HAQ-DI: Health Assessment Questionnaire-Disability Index; DAS28-CRP: Disease Activity Score 28-C-reactive protein.

Table 4: Clinical Efficacy of Baricitinib in Severe Alopecia Areata (BRAVE-AA1 and BRAVE-AA2 Trials)

| Outcome (at Week 52) | Baricitinib (2 mg daily) | Baricitinib (4 mg daily) |

| SALT Score ≤ 20 (BRAVE-AA1) | 21.2% | 40.9%[6] |

| SALT Score ≤ 20 (BRAVE-AA2) | 24.4% | 36.8%[6] |

SALT Score ≤ 20: ≤20% scalp hair loss.

Experimental Protocols

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a general procedure for Horner-Wadsworth-Emmons reactions.[7]

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide solution in THF (1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, slowly add potassium tert-butoxide solution (1.1 equivalents) while maintaining the temperature at -5 °C.

-

Stir the resulting mixture at -5 °C for 3 hours.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF to the reaction mixture.

-

Continue stirring at -5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

In Vitro JAK1 Kinase Activity and Inhibition Assay

This protocol is a generalized procedure based on commercially available kinase assay kits.[8][9]

Materials:

-

Purified recombinant JAK1 enzyme

-

Kinase substrate (e.g., IRS1-tide peptide)

-

ATP

-

Kinase assay buffer

-

Test inhibitor (e.g., Baricitinib) and vehicle control (e.g., DMSO)

-

ADP detection reagent (e.g., ADP-Glo™)

-

96-well microplate

-

Luminometer

Procedure:

-

Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test inhibitor at various concentrations or the vehicle control to the appropriate wells.

-

Add a solution of the diluted JAK1 enzyme to all wells except the "blank" control to initiate the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

While this compound does not exhibit direct biological activity, it stands as a testament to the importance of key chemical intermediates in modern drug discovery. Its structural contribution is integral to the pharmacological profile of Baricitinib, a potent and selective JAK1/JAK2 inhibitor. The successful development of such targeted therapies underscores the critical interplay between synthetic organic chemistry and molecular pharmacology. As our understanding of disease pathways continues to grow, the demand for novel and versatile chemical building blocks like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Baricitinib - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 5. Baricitinib Has Promising Clinical Trial Results for Treating RA - The Rheumatologist [the-rheumatologist.org]

- 6. Efficacy and Safety of Baricitinib in Patients with Severe Alopecia Areata over 52 Weeks of Continuous Therapy in Two Phase III Trials (BRAVE-AA1 and BRAVE-AA2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. resources.amsbio.com [resources.amsbio.com]

Methodological & Application

Application Notes and Protocols: Tert-butyl 2-(azetidin-3-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction